4-acetyl-N-propylbenzenesulfonamide

Description

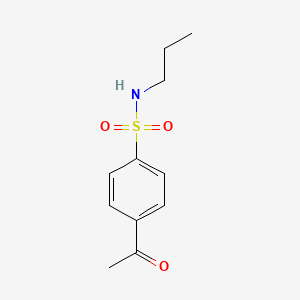

4-Acetyl-N-propylbenzenesulfonamide (CAS: 620986-48-3) is a sulfonamide derivative with the molecular formula C₁₁H₁₅NO₃S and a molecular weight of 241.31 g/mol . Its structure consists of a benzene ring substituted with an acetyl group (-COCH₃) at the para position and a sulfonamide group (-SO₂NH-) linked to a propyl chain (-CH₂CH₂CH₃) (Figure 1).

Properties

IUPAC Name |

4-acetyl-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-3-8-12-16(14,15)11-6-4-10(5-7-11)9(2)13/h4-7,12H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJSAULUVFXUGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366408 | |

| Record name | 4-acetyl-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620986-48-3 | |

| Record name | 4-acetyl-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-propylbenzenesulfonamide typically involves the acetylation of N-propylbenzenesulfonamide. This can be achieved through the reaction of N-propylbenzenesulfonamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Amines and alcohols.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-Acetyl-N-propylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-acetyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it is likely to inhibit enzymes that are crucial for the survival of microorganisms, such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for DNA replication and cell division in bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonamide Derivatives

Table 1: Key Molecular Properties of Selected Sulfonamides

Structural and Functional Implications

Substituent Effects on Lipophilicity: The propyl chain in this compound increases lipophilicity compared to smaller substituents (e.g., methyl in N-(4-Acetylphenyl)-4-methylbenzenesulfonamide) . This may enhance membrane permeability but reduce aqueous solubility.

Electron-Withdrawing vs. Electron-Donating Groups :

- The acetyl group (-COCH₃) is electron-withdrawing, which could deactivate the benzene ring toward electrophilic substitution. This contrasts with electron-donating groups like methoxy (-OCH₃), which activate the ring .

Heterocyclic Modifications :

Research and Application Gaps

- Biological Activity: No direct data on the antimicrobial, anticancer, or enzymatic inhibition properties of this compound are provided in the evidence.

- Physicochemical Data : Critical parameters like solubility, melting point, and stability are absent for this compound, limiting industrial or pharmacological application assessments .

Biological Activity

4-Acetyl-N-propylbenzenesulfonamide is an organic compound classified under sulfonamides, known for their diverse pharmacological activities. The compound's molecular formula is CHNOS, and it features an acetyl group attached to the benzene ring and a propyl group linked to the sulfonamide moiety. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanism of action, supported by relevant research findings and data.

The synthesis of this compound typically involves the acetylation of N-propylbenzenesulfonamide using acetic anhydride in the presence of a catalyst like pyridine under reflux conditions. This process leads to the formation of the desired sulfonamide derivative, which can undergo various reactions such as oxidation, reduction, and nucleophilic substitution.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism of action is primarily attributed to its ability to inhibit dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication .

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, potentially through the activation of caspases and modulation of cell cycle regulators. The structure-activity relationship (SAR) studies suggest that modifications on the benzene ring can enhance its cytotoxic effects against cancer cells .

Table 2: Anticancer Activity

| Cancer Cell Line | IC (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 15 | Induction of apoptosis | |

| MCF-7 | 20 | Cell cycle arrest | |

| A549 | 18 | Caspase activation |

The biological activity of this compound is primarily linked to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : As a sulfonamide, it inhibits dihydropteroate synthase, interfering with folate metabolism in bacteria.

- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways involving caspases, leading to programmed cell death.

- Cell Cycle Modulation : It influences various cell cycle checkpoints, particularly in tumor cells, promoting cell cycle arrest which is essential for preventing proliferation .

Case Studies

Several case studies have highlighted the efficacy of this compound in both antimicrobial and anticancer applications:

- Case Study on Antimicrobial Efficacy : A study conducted on clinical isolates of Staphylococcus aureus demonstrated that treatment with this compound significantly reduced bacterial load in vitro and showed potential in vivo efficacy in murine models .

- Case Study on Cancer Treatment : In a preclinical model using MCF-7 breast cancer cells, administration of this compound resulted in a marked reduction in tumor size and enhanced survival rates compared to control groups .

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm the acetyl group (δ ~2.6 ppm for CH₃, δ ~200 ppm for carbonyl) and propyl chain (δ 0.8–1.6 ppm for CH₂/CH₃).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons.

- Infrared Spectroscopy (IR) : Identify key functional groups (S=O stretch at ~1150–1300 cm⁻¹, C=O at ~1680 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 242.1) and fragmentation patterns.

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis confirms stoichiometry (C₁₁H₁₅NO₃S).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O=S interactions) .

What methodologies are employed to assess the biological activity of this compound in antimicrobial or anticancer research?

Q. Methodological Answer :

- Antimicrobial Activity :

- Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-kill kinetics : Monitor bacterial viability over 24 hours at 2× MIC.

- Anticancer Screening :

- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.

- Apoptosis markers : Flow cytometry for Annexin V/PI staining or caspase-3 activation.

- Mechanistic Studies :

- Enzyme inhibition : Evaluate carbonic anhydrase or cyclooxygenase (COX) inhibition via spectrophotometric assays .

How can quantitative structure-activity relationship (QSAR) models be developed to predict the bioactivity of this compound derivatives?

Q. Methodological Answer :

Descriptor calculation : Use software (e.g., PaDEL, Dragon) to compute molecular descriptors (e.g., logP, polar surface area, topological indices).

Data curation : Assay bioactivity data (e.g., IC₅₀, MIC) for a congeneric series of derivatives.

Model building : Apply multivariate regression (PLS, MLR) or machine learning (Random Forest, SVM) to correlate descriptors with activity.

Validation :

- Internal : Cross-validation (k-fold, leave-one-out) to assess robustness.

- External : Test model performance on a hold-out dataset.

Interpretation : Identify critical substituents (e.g., acetyl group position, propyl chain length) influencing activity .

What strategies are recommended for resolving discrepancies in experimental data during the synthesis or characterization of this compound?

Q. Methodological Answer :

- Synthesis Yield Discrepancies :

- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation.

- Byproduct analysis : LC-MS or GC-MS to identify side products (e.g., unreacted acyl chloride).

- Analytical Inconsistencies :

- Method validation : Repeat NMR/IR under standardized conditions (e.g., deuterated solvent purity).

- Cross-lab verification : Collaborate with independent labs to confirm spectral assignments.

- Statistical tools : Apply Grubbs’ test to identify outliers in replicate experiments .

How do substituent effects on the benzenesulfonamide core influence crystal packing and intermolecular interactions, as observed in X-ray diffraction studies?

Q. Methodological Answer :

- Hydrogen-bonding networks : The sulfonamide group (N–H, S=O) forms robust N–H···O=S interactions with adjacent molecules, stabilizing the lattice.

- Steric effects : Bulky substituents (e.g., acetyl, propyl) disrupt π-π stacking but enhance hydrophobic interactions.

- Torsional angles : Propyl chain conformation (e.g., gauche vs. anti) impacts molecular packing density.

- Crystallography workflow :

- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K.

- Structure solution : SHELXT for phase determination.

- Refinement : SHELXL-2018 with anisotropic displacement parameters.

Example: Related N-(4-methoxyphenyl)benzenesulfonamide exhibits C–H···O and N–H···O hydrogen bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.